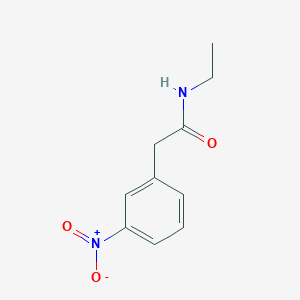

N-ethyl-2-(3-nitrophenyl)acetamide

Description

N-Ethyl-2-(3-nitrophenyl)acetamide (chemical formula: C₁₀H₁₂N₂O₃, molecular weight: 208.21 g/mol) is an acetamide derivative featuring an ethyl group attached to the nitrogen atom and a 3-nitrophenyl moiety at the second carbon of the acetamide backbone. The 3-nitro substituent on the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

N-ethyl-2-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-11-10(13)7-8-4-3-5-9(6-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTTYMPWUZUGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitrobenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl halides, aryl halides, nucleophiles.

Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

Reduction: N-ethyl-2-(3-aminophenyl)acetamide.

Substitution: Various N-alkyl or N-aryl derivatives.

Hydrolysis: 3-nitrobenzoic acid and ethylamine.

Scientific Research Applications

N-ethyl-2-(3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

N-(3-Nitrophenyl)-2,2,2-trichloro-acetamide (3NPTCA)

- Structure : Features a trichloromethyl group instead of the ethyl group in N-ethyl-2-(3-nitrophenyl)acetamide (chemical formula: C₈H₅Cl₃N₂O₃, molecular weight: 307.50 g/mol).

- Impact : The trichloro substitution significantly increases molecular weight and lipophilicity. Crystallographic studies reveal that meta-substituted nitro groups in trichloroacetamides induce planar molecular geometries, favoring strong intermolecular hydrogen bonds (N–H···O) and π-π stacking . This contrasts with this compound, where the ethyl group may introduce steric hindrance, reducing crystal packing efficiency.

N-(3-Acetyl-4-nitrophenyl)acetamide

- Structure : Contains an acetyl group at the 3-position and a nitro group at the 4-position on the phenyl ring (chemical formula: C₁₀H₁₀N₂O₄, molecular weight: 222.20 g/mol).

N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (Compound 3c)

- Structure : Incorporates a benzimidazole ring linked to a 4-nitrophenyl group.

- Activity : Demonstrated potent anthelmintic effects against Pheretima posthuma, causing paralysis and death of worms at low concentrations. The ethyl group in this compound enhances bioavailability compared to bulkier substituents like benzyl, which may hinder membrane permeability .

N-(4-Chloro-3-nitrophenyl)-2-(3-methylphenoxy)acetamide

- Structure: Combines chloro and nitro substituents on the phenyl ring with a methylphenoxy side chain.

Crystallographic and Hydrogen-Bonding Patterns

- This compound : Expected to form intramolecular N–H···O bonds between the amide hydrogen and nitro oxygen, as seen in analogs like N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide .

- 3NPTCA : Exhibits extended hydrogen-bonded networks in the solid state, contributing to thermal stability. The trichloro group’s steric bulk limits conformational flexibility compared to the ethyl variant .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.